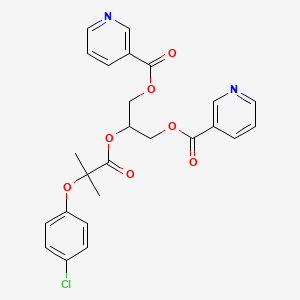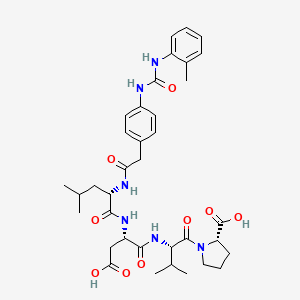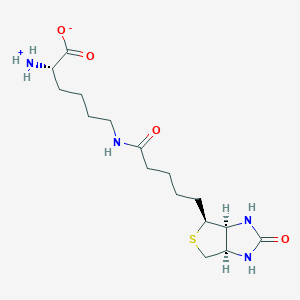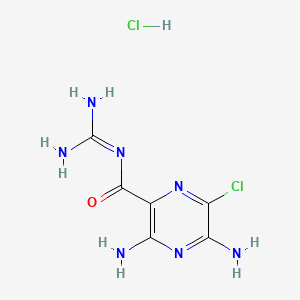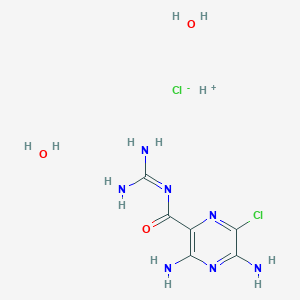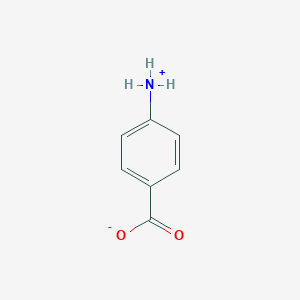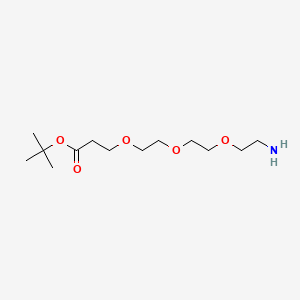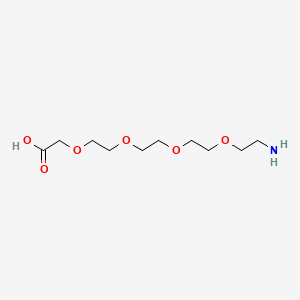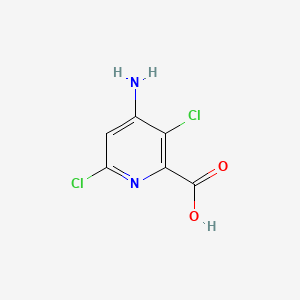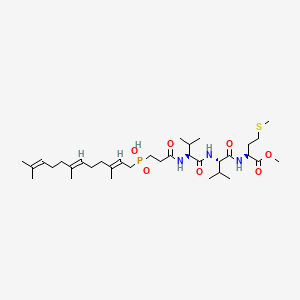
((5S,8S,11S)-8,11-diisopropyl-5-(methoxycarbonyl)-7,10,13-trioxo-2-thia-6,9,12-triazapentadecan-15-yl)((2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-yl)phosphinic acid
Descripción general
Descripción
BMS-186511 is a Farnesyltransferase (FT) inhibitor with potential anticancer activity. BMS-186511 is a bisubstrate analogue inhibitor of FT, would inhibit the malignant growth properties of a cell line established from malignant schwannoma of an NF1 patient. Following treatment with BMS-186511 , ST88-14 cells became flat, nonrefractile, were contact-inhibited, and lost their ability to grow in soft agar. BMS-186511 was found to specifically inhibit FT, but not geranylgeranyltransferase I, a closely related enzyme. Thus, it is conceivable that FT inhibitors may ultimately become the first generation of drugs against the malignant phenotype in NF1 based on rational insights into the mechanism of action of neurofibromin.
Aplicaciones Científicas De Investigación
Phase Equilibria in Drug-Water Systems
Research on phase equilibria in drug-water systems, though not directly citing the specified compound, sheds light on the importance of understanding solubility and miscibility in pharmaceuticals. This knowledge is crucial for the development of effective drug formulations, especially given that poor water solubility is a major hurdle in pharmaceutical development (Hassanein, Hasse, & Enders, 2011).
Synthesis and Stereochemistry in Pharmaceutical Compounds
Stereocontrolled synthesis is integral to pharmaceutical research, impacting the efficacy and safety of drugs. For example, research on the stereocontrolled synthesis of complex amino acids illustrates the methods used to construct chiral centers in pharmaceutical compounds. This approach is relevant to the synthesis of compounds like the one , where stereochemistry plays a crucial role (Beatty, Jennings-White, & Avery, 1992).
Synthesis and Biological Activity of Heterocyclic Compounds
The synthesis of heterocyclic compounds, including triazoles and thiazoles, is a key area of research, as these structures often form the backbone of many pharmaceuticals. Studies have demonstrated how the synthesis and modification of these compounds can lead to substances with significant antimicrobial activity. This is directly relevant to the research and development of new drugs with the specified complex compound (El-Sayed, 2006).
Synthesis and Evaluation of Cancer Therapeutics
The research into novel compounds for cancer therapy, such as the synthesis of hybrids from farnesylthiosalicylic acid and hydroxamic acid, demonstrates the significance of developing new molecular structures in cancer treatment. These studies reveal how altering molecular structures can lead to compounds with potent antitumor activities, which is an essential aspect of pharmaceutical research for complex compounds like the one (Ling et al., 2015).
Propiedades
Número CAS |
167467-53-0 |
|---|---|
Nombre del producto |
((5S,8S,11S)-8,11-diisopropyl-5-(methoxycarbonyl)-7,10,13-trioxo-2-thia-6,9,12-triazapentadecan-15-yl)((2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-yl)phosphinic acid |
Fórmula molecular |
C34H60N3O7PS |
Peso molecular |
685.9 g/mol |
Nombre IUPAC |
[3-[[(2S)-1-[[(2S)-1-[[(2S)-1-methoxy-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-oxopropyl]-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]phosphinic acid |
InChI |
InChI=1S/C34H60N3O7PS/c1-23(2)13-11-14-26(7)15-12-16-27(8)17-20-45(42,43)21-18-29(38)36-30(24(3)4)33(40)37-31(25(5)6)32(39)35-28(19-22-46-10)34(41)44-9/h13,15,17,24-25,28,30-31H,11-12,14,16,18-22H2,1-10H3,(H,35,39)(H,36,38)(H,37,40)(H,42,43)/b26-15+,27-17+/t28-,30-,31-/m0/s1 |
Clave InChI |
QNNCDQUXVSUVDG-QKFLMABSSA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCSC)C(=O)OC)NC(=O)CCP(=O)(C/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)O |
SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCSC)C(=O)OC)NC(=O)CCP(=O)(CC=C(C)CCC=C(C)CCC=C(C)C)O |
SMILES canónico |
CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCSC)C(=O)OC)NC(=O)CCP(=O)(CC=C(C)CCC=C(C)CCC=C(C)C)O |
Apariencia |
white solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Secuencia |
VVM |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
BMS186511; BMS 186511; BMS-186511. |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





